molecular formula C31H36N2O6 B7838924 (2R)-2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid

(2R)-2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid

Cat. No.: B7838924
M. Wt: 532.6 g/mol
InChI Key: CNDRLQTWKWIHEP-RUZDIDTESA-N
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Description

(2R)-2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclohexylidene ring, a fluorenylmethoxycarbonyl group, and a hexanoic acid chain, making it an interesting subject for research in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid typically involves multiple steps, including the formation of the cyclohexylidene ring, the introduction of the fluorenylmethoxycarbonyl group, and the attachment of the hexanoic acid chain. Common reagents used in these reactions include cyclohexanone, fluorenylmethanol, and hexanoic acid, along with various catalysts and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as continuous flow synthesis, high-throughput screening of reaction conditions, and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2R)-2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid is studied for its unique structural properties and reactivity. It can serve as a building block for the synthesis of more complex molecules and materials.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions, protein binding, and cellular uptake mechanisms. Its structural features make it a valuable tool for investigating biological pathways and processes.

Medicine

In medicinal chemistry, the compound’s potential therapeutic properties are explored. It may be investigated for its ability to interact with specific molecular targets, such as enzymes or receptors, and its potential as a drug candidate for treating various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2R)-2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, inducing conformational changes that modulate their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2R)-2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid include other fluorenylmethoxycarbonyl derivatives and cyclohexylidene-containing compounds. Examples include:

  • Fluorenylmethoxycarbonyl chloride
  • Cyclohexylidene acetic acid
  • Hexanoic acid derivatives

Uniqueness

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.

Properties

IUPAC Name

(2R)-2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H36N2O6/c1-19(28-26(34)16-31(2,3)17-27(28)35)33-25(29(36)37)14-8-9-15-32-30(38)39-18-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h4-7,10-13,24-25,33H,8-9,14-18H2,1-3H3,(H,32,38)(H,36,37)/t25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNDRLQTWKWIHEP-RUZDIDTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1C(=O)CC(CC1=O)(C)C)NC(CCCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C1C(=O)CC(CC1=O)(C)C)N[C@H](CCCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H36N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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